5-Amino-6-hydroxy-biphenyl-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of amino, hydroxy, and sulfonic acid functional groups attached to a biphenyl structure. Its molecular formula is C12H11NO4S, and it has a molecular weight of approximately 265.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Large-scale synthesis may also involve continuous flow reactors to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Aminonaphthalenesulfonic acids: These compounds also contain amino and sulfonic acid groups but are derived from naphthalene instead of biphenyl.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-amino-4-hydroxy-5-phenylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c13-11-7-9(18(15,16)17)6-10(12(11)14)8-4-2-1-3-5-8/h1-7,14H,13H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYWXYPTLDJORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)S(=O)(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.